Mercury(II) fluoride
Description
Overview of Mercury(II) Fluoride (B91410) within Inorganic and Fluorine Chemistry
Mercury(II) fluoride is an inorganic salt that serves as a notable reagent in various chemical transformations. chemimpex.com It is recognized for its high melting point and its utility in the synthesis of other mercury compounds. chemimpex.com Within the realm of fluorine chemistry, HgF₂ is particularly esteemed for its capacity to act as a selective fluorinating agent. chemimpex.comwikipedia.org This property allows for the controlled introduction of fluorine atoms into organic molecules, a process that can significantly alter their chemical and physical characteristics. lookchem.com The compound crystallizes in the fluorite (cubic) structure, with a space group of Fm3m. wikipedia.org
The synthesis of this compound is most commonly achieved through the reaction of mercury(II) oxide with hydrogen fluoride. wikipedia.orgchemicalbook.com Another preparative route involves the fluorination of mercury(II) chloride or mercury(II) oxide. wikipedia.org
Historical Perspectives on the Discovery and Early Investigations of this compound
The journey to isolate elemental fluorine was a long and perilous one for early chemists, and mercury fluorides played a role in these pioneering efforts. rsc.org In the 19th century, chemists like the Knox brothers utilized mercury fluorides in their attempts to isolate the elusive element. rsc.org They observed that heating mercury fluoride in fluorspar vessels containing mercury(II) chloride resulted in the formation of more mercury(II) chloride, indicating a reaction had occurred. rsc.org
Early investigations into the reactivity of this compound revealed its potential as a fluorinating agent. A notable early application was its use in the synthesis of organic fluorine compounds. lookchem.com For instance, it was demonstrated that HgF₂ could be used for the selective fluorination of compounds like triphenylacetic acid and triphenyl ethylene (B1197577) under UV-visible illumination. lookchem.comchemicalbook.comthermofisher.comfishersci.nothermofisher.com
Current Research Landscape and Emerging Trends in this compound Chemistry
Contemporary research continues to explore and expand the applications of this compound. Its role as a fluorinating agent remains a central theme, with ongoing efforts to develop more efficient and selective fluorination methods. chemimpex.comthermofisher.com The introduction of fluorine into organic molecules is of significant interest in medicinal chemistry and materials science, as it can enhance properties such as biological activity, thermal stability, and chemical resistance. chemimpex.comontosight.ai
Recent trends also include the use of this compound in the synthesis of advanced materials. chemimpex.com For example, it is employed in the production of fluorinated polymers, which exhibit desirable properties like improved thermal stability. chemimpex.com Furthermore, there is growing interest in utilizing this compound in environmental studies, particularly in research related to mercury pollution and its remediation. chemimpex.com The development of sensitive and selective detection methods for mercury ions, often involving complex chemical sensors, is an active area of investigation. researchgate.netresearchgate.netmdpi.com
Significance of this compound in Fundamental and Applied Chemical Sciences
The significance of this compound spans both fundamental and applied areas of chemistry. In a fundamental sense, it serves as a valuable reagent for studying reaction mechanisms and exploring the chemistry of organometallic compounds. rsc.orgpsgcas.ac.inuwimona.edu.jm Its ability to facilitate selective fluorination provides a powerful tool for synthetic chemists to create novel molecules with tailored properties. wikipedia.orglookchem.com
From an applied perspective, this compound has found utility in several industrial processes. chemimpex.com It is used in the production of specialized glass and ceramics, where it can improve their thermal and chemical resistance. chemimpex.comontosight.ai In the pharmaceutical industry, it plays a role in the synthesis of fluorinated drug compounds, where the presence of fluorine can positively impact the drug's efficacy and pharmacokinetic profile. chemimpex.comontosight.ai Its use in analytical chemistry for the detection of fluoride ions further underscores its practical importance. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | HgF₂ wikipedia.org |
| Molar Mass | 238.59 g/mol lookchem.com |
| Appearance | White cubic crystals americanelements.com |
| Density | 8.95 g/cm³ americanelements.com |
| Melting Point | 645 °C (decomposes) americanelements.com |
| Crystal Structure | Fluorite (cubic) wikipedia.org |
| Space Group | Fm3m wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
13967-25-4 |
|---|---|
Molecular Formula |
F2Hg2 |
Molecular Weight |
439.18 g/mol |
IUPAC Name |
fluoromercury |
InChI |
InChI=1S/2FH.2Hg/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
FQZUXVBMUHSNRN-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Hg+2] |
Canonical SMILES |
F[Hg].F[Hg] |
Other CAS No. |
27575-47-9 |
Origin of Product |
United States |
Synthetic Methodologies for Mercury Ii Fluoride
Direct Fluorination Routes to Anhydrous Mercury(II) Fluoride (B91410)
The synthesis of anhydrous mercury(II) fluoride is primarily achieved through direct fluorination methods, which involve the reaction of a mercury(II) precursor with a potent fluorine source.
One direct method for producing this compound involves the halogen exchange of a mercury(II) halide, such as mercury(II) chloride (HgCl₂), with elemental fluorine (F₂). wikipedia.org The highly reactive fluorine gas displaces the heavier halogen to form the more stable fluoride salt. wikipedia.org The reaction proceeds as follows:
HgCl₂ + F₂ → HgF₂ + Cl₂ wikipedia.org
Another direct fluorination route utilizes mercury(II) oxide as the starting material, which reacts with elemental fluorine to yield this compound and oxygen gas. wikipedia.org
2HgO + 2F₂ → 2HgF₂ + O₂ wikipedia.org
During World War II, elemental fluorine was used in reactions catalyzed by mercury to produce fluorocarbons, highlighting the established reactivity of fluorine with mercury-containing compounds. nih.gov
The most common and economically viable method for the preparation of this compound is the reaction between mercury(II) oxide (HgO) and hydrogen fluoride (HF). wikipedia.orgchemicalbook.comchemequations.comwebqc.org The reaction produces this compound and water: wikipedia.orgchemiday.com
HgO + 2HF → HgF₂ + H₂O wikipedia.orgchemequations.comwebqc.orgchemiday.com
This reaction is typically carried out at elevated temperatures, often in the range of 380-450°C. chemiday.comgoogle.com A key challenge at higher temperatures (above 400°C) is the thermal dissociation of mercuric oxide into elemental mercury and oxygen, which significantly reduces the yield of the desired fluoride product. google.com To counter this, the reaction can be performed in a flow system under a superimposed pressure of oxygen gas. google.com The presence of oxygen in excess of the dissociation pressure of HgO at the reaction temperature prevents the oxide from decomposing, thereby favoring the formation of mercuric fluoride. google.com For instance, passing a gaseous mixture of hydrogen fluoride and oxygen over mercuric oxide at approximately 450°C leads to the successful formation of this compound. google.com
Table 1: Direct Synthetic Routes to Anhydrous this compound
| Starting Material(s) | Reagent | Chemical Equation | Reaction Conditions | Citation(s) |
| Mercury(II) chloride (HgCl₂) | Elemental Fluorine (F₂) | HgCl₂ + F₂ → HgF₂ + Cl₂ | Not specified | wikipedia.org |
| Mercury(II) oxide (HgO) | Elemental Fluorine (F₂) | 2HgO + 2F₂ → 2HgF₂ + O₂ | Not specified | wikipedia.org |
| Mercury(II) oxide (HgO) | Hydrogen Fluoride (HF) | HgO + 2HF → HgF₂ + H₂O | 380-450°C; can be performed under O₂ pressure to prevent HgO dissociation. | wikipedia.orgchemiday.comgoogle.com |
In Situ Generation and Precursor-Based Synthesis of this compound
This compound can be generated in situ or used as a reagent in precursor-based syntheses, particularly in the field of organic fluorination.
A mixture of mercury(II) oxide and hydrogen fluoride serves as a potent fluorinating medium. researchgate.netacs.org In this system, HgF₂ is effectively generated in situ and acts as the active fluorinating species. This method has been successfully employed for the fluorination of various organic compounds. For example, the combination of HgO and HF has been used to convert chlorotetrafluorosulfanyl intermediates into aryl and heteryl sulfur pentafluorides. researchgate.net Similarly, this reagent mixture was used in the fluorination of DDT. acs.org Another variation involves using mercuric oxide in pyridinium (B92312) poly(hydrogen fluoride), which is a more stable and less volatile form of HF, to convert geminal dihalides into geminal difluorides. worldscientific.com
This compound is a well-established reagent for halogen exchange reactions, often referred to as the Swarts reaction, to synthesize organofluorine compounds. worldscientific.comirooildrilling.comyoutube.com In these reactions, HgF₂ is used to replace bromine or chlorine atoms in an organic substrate with fluorine. irooildrilling.comyoutube.com This method is particularly valuable for preparing alkyl fluorides from the corresponding alkyl bromides or chlorides. worldscientific.comyoutube.com The general reaction is as follows:
2 R-X + HgF₂ → 2 R-F + HgX₂ (where X = Cl, Br)
This type of halogen exchange has been used to synthesize benzyl (B1604629) fluorides from benzyl bromides and to create difluoromethylene groups from gem-dihalo groups in various organic systems. worldscientific.combeilstein-journals.org
Table 2: Examples of Halogen Exchange using this compound
| Substrate | Product Type | General Reaction | Citation(s) |
| Alkyl Halides (R-Cl, R-Br) | Alkyl Fluorides (R-F) | 2 R-X + HgF₂ → 2 R-F + HgX₂ | irooildrilling.comyoutube.com |
| Benzyl Bromides | Benzyl Fluorides | Ar-CH₂-Br + HgF₂ (reagent) → Ar-CH₂-F | worldscientific.com |
| Gem-dihalo groups | Difluoromethylene groups | R₂C-X₂ + HgF₂ (reagent) → R₂C-F₂ | beilstein-journals.org |
Preparation of this compound Derivatives and Complexes
Mercury(II) can form a variety of complexes and derivatives, some of which involve fluoride ligands. Researchers in Russia successfully isolated a mercury anticrown complex that binds a fluoride ion. acs.org This "fluoride sandwich" was synthesized by reacting the trimercury anticrown (HgC₆F₄)₃ with a tetrafluoroborate (B81430) salt. acs.org Spectroscopic and crystal structure studies revealed a single fluoride ion coordinated to the six mercury atoms of the anticrown dimer. acs.org
In another example of complex formation, noble-gas difluoride complexes of mercury(II) have been synthesized. lookchem.com The reaction of high-purity Hg(OTeF₅)₂ with xenon difluoride (XeF₂) or krypton difluoride (KrF₂) resulted in the formation of complexes with the formulas Hg(OTeF₅)₂·1.5NgF₂ (where Ng = Xe, Kr). lookchem.com Furthermore, mercury(II) can be a component in more complex organic derivatives. While many syntheses of mercury(II) complexes start from mercury(II) chloride due to its better solubility and lower reactivity, these studies demonstrate the capacity of mercury(II) to coordinate with various ligands. researchgate.netmdpi.com For instance, mercury(II) complexes with O-F-alkylated thiocarbamates have been synthesized starting from mercury(II) chloride. researchgate.net
Synthesis of Metal Carbonyl Derivatives of Mercury(II)
The synthesis of stable metal carbonyl derivatives of mercury(II) containing a fluoride or a fluoride-containing anion often requires highly specialized conditions, such as the use of superacidic media. A prominent example is the formation of the bis(carbonyl)mercury(II) cation, [Hg(CO)₂]²⁺, which represents a rare case of a post-transition metal carbonyl derivative. americanelements.comfigshare.comacs.orgnih.gov
This synthesis is not achieved by direct carbonylation of this compound (HgF₂) but through the solvolysis of mercury compounds in liquid antimony(V) fluoride, which acts as a powerful Lewis acid and solvent. figshare.comacs.orgnih.gov The synthesis of bis(carbonyl)mercury(II) undecafluorodiantimonate(V), [Hg(CO)₂][Sb₂F₁₁]₂, is accomplished by the reaction of mercury(II) fluorosulfate, Hg(SO₃F)₂, in liquid antimony(V) fluoride (SbF₅) at 80 °C under a carbon monoxide (CO) atmosphere of 500–800 mbar. figshare.comacs.orgnih.gov An alternative route involves the use of dimercury(I) fluoride (Hg₂F₂) treated with fluorosulfuric acid (HSO₃F) in liquid SbF₅ at 60 °C, which can also yield the mercury(II) carbonyl salt through an oxidation process during the synthesis. figshare.comacs.orgnih.gov
The resulting white solid, [Hg(CO)₂][Sb₂F₁₁]₂, is characterized by having exceptionally high CO stretching frequencies in its vibrational spectra, indicating a strong metal-carbonyl bond that is primarily σ-donating in nature with minimal π-backbonding. figshare.comacs.org The linear [Hg(CO)₂]²⁺ cation is stabilized in the solid state by the large [Sb₂F₁₁]⁻ counterion. figshare.comacs.org
Below is a table summarizing the crystallographic data for this unique mercury(II) carbonyl complex.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.607(2) |
| b (Å) | 14.001(3) |
| c (Å) | 9.730(2) |
| β (°) | 111.05(2) |
| Volume (ų) | 967.1 |
| Z | 2 |
| Temperature (K) | 195 |
| Hg-C Bond Length (Å) | 2.083(10) |
| C-O Bond Length (Å) | 1.104(12) |
| Hg-C-O Angle (°) | 177.7(7) |
This data is for [Hg(CO)₂][Sb₂F₁₁]₂. figshare.comacs.org
Formation of Organomercury(II) Fluorides
Organomercury(II) fluorides (RHgF) are a class of organometallic compounds where a mercury atom is bonded to both an organic group and a fluorine atom. Their synthesis can be approached through several methods, often involving fluorinating agents or starting from other organomercury precursors.
One notable method for the formation of organomercury(II) fluorides is the reaction of diorganomercury compounds (R₂Hg) with xenon difluoride (XeF₂). For instance, the reaction of diphenylmercury (B1670734) ((C₆H₅)₂Hg) with XeF₂ results in the formation of phenylthis compound (C₆H₅HgF). This reaction proceeds alongside the formation of xenon gas and other products derived from the radical reactions that can occur in the solvent.
This compound itself is a key reagent in synthetic organic chemistry, primarily employed as a selective fluorinating agent. fishersci.nolookchem.comchemimpex.com While these reactions are aimed at introducing fluorine into an organic molecule, they can proceed through the formation of an organothis compound intermediate. For example, HgF₂ can be used for the photochemical selective fluorination of various organic compounds in a suitable solvent like dimethyl sulfoxide. fishersci.nolookchem.comresearchgate.net
Another synthetic strategy involves the reaction of diarylmercury compounds with sulfur tetrafluoride (SF₄). This reaction can produce aryl fluorides (ArF) and is thought to proceed through an intermediate stage that yields the arylthis compound (ArHgF). mdpi.com
The following table summarizes selected synthetic reactions leading to the formation of organomercury(II) fluorides or utilizing this compound as a key fluorinating reagent.
| Reactants | Reagents/Conditions | Primary Product(s) | Reference |
|---|---|---|---|
| Diphenylmercury ((C₆H₅)₂Hg) | Xenon difluoride (XeF₂) in CCl₄ or CHCl₃ | Phenylthis compound (C₆H₅HgF), Xenon (Xe) | wikipedia.org |
| Triphenylacetic acid | HgF₂ in DMSO | Fluorinated organic products | fishersci.nolookchem.comresearchgate.net |
| Tetraiodomethane (CI₄) | HgF₂ | Diiododifluoromethane (B73701) (CF₂I₂) | fishersci.nolookchem.com |
| Thioacetals | 1. HgF₂ in acetonitrile (B52724) 2. m-CPBA | α-Fluorosulfoxides | researchgate.net |
Electronic Structure, Bonding, and Computational Investigations of Mercury Ii Fluoride
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations have been instrumental in predicting and understanding the spectroscopic properties of mercury fluorides. High-level ab initio methods are employed to determine molecular geometries, vibrational frequencies, and various thermochemical energies. researchgate.net For instance, for the related mercury(I) fluoride (B91410) (HgF) radical, four-component Fock-space Coupled Cluster (CCSD) calculations with an aug-cc-pVQZ basis set have predicted an equilibrium bond distance (re) of 2.007 Å and a vibrational frequency (ωe) of 513.5 cm−1. researchgate.net
For mercury(II) fluoride (HgF₂), computational values for the Hg-F bond length that incorporate relativistic effects show excellent agreement with experimental findings. researchgate.net Hg L₃-edge Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has provided the first experimental measurement of the Hg-F bond length in HgF₂, determined to be 1.94(2) Å. researchgate.net This aligns well with the predictions from relativistic quantum chemistry.
Theoretical methods are also applied to predict other spectroscopic characteristics. The linear response approach within density functional theory has been used to evaluate thermodynamic characteristics of solid-state HgF₂, including its Helmholtz free energy, internal energy, and specific heat at constant volume as a function of temperature. researchgate.net Furthermore, quantum chemical calculations can predict NMR chemical shifts, providing deeper insight into the electronic environment of the nuclei. researchgate.net The analysis of molecular orbital interactions in the presence of a magnetic field allows for a qualitative interpretation of magnetic shielding tensors, which are fundamental to understanding NMR data. researchgate.net
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometry and stability of this compound in both molecular and solid states. In the gas phase, the HgF₂ molecule is established to be linear. osti.gov In the solid state, DFT calculations have been used to study its crystal structure and phase stability. researchgate.net The ambient, cubic fluorite (Fm-3m) structure of HgF₂ has been studied using DFT, with its stability confirmed by the calculation of positive phonon frequencies from its phonon dispersion curves. researchgate.net
DFT studies have also predicted a pressure-induced phase transition. researchgate.net At approximately 4.7 GPa, the cubic (Fm-3m) phase of HgF₂ is predicted to transform into a more stable orthorhombic cotunnite-type (Pnma) structure. researchgate.net This transition is first-order, and the cotunnite phase has been shown to persist up to 63 GPa. researchgate.net
The choice of DFT functional is critical for accurately describing the diverse bonding in mercury dihalides. nsf.gov For the highly ionic HgF₂, traditional generalized gradient approximation (GGA) functionals like PBE perform well, yielding results for lattice parameters and condensation energies that are comparable to more complex van der Waals density functionals (vdW-DF-C09). osti.govrichmond.edu This is attributed to the dominant role of electrostatic interactions in the HgF₂ dimer and solid, which are well-accounted for by traditional DFT methods. osti.govnsf.gov In contrast, for less ionic mercury halides like HgCl₂ and HgBr₂, including dispersion interactions via vdW-DF functionals is crucial for accurate predictions. nsf.govrichmond.edu
Below is a table summarizing the DFT-calculated properties for the two solid-state phases of HgF₂.
| Property | Fluorite (Fm-3m) Phase | Cotunnite (Pnma) Phase |
| Pressure Stability | < 4.7 GPa | > 4.7 GPa |
| Bulk Modulus (K₀) | 94.4 GPa | 92.9 GPa |
| Zero-Pressure Volume (V₀) | 168.6 ų | 156.4 ų |
| Data sourced from pressure-induced transition studies using DFT. researchgate.net |
Relativistic Effects in the Bonding of this compound
The chemical and physical properties of mercury and its compounds are significantly influenced by relativistic effects, a consequence of its high atomic number and the high velocity of its inner-shell electrons. royalsocietypublishing.org These effects are crucial for accurately describing the bonding in this compound. osti.gov The primary relativistic phenomena are the direct and indirect effects. The direct effect involves the relativistic mass increase of electrons, which causes a contraction and energetic stabilization of s and p orbitals. royalsocietypublishing.orgd-nb.info For mercury, this contracts the 6s orbital. d-nb.info The indirect effect is a consequence of the core orbital contraction, which leads to more effective screening of the nuclear charge, causing higher-angular-momentum d and f orbitals to expand and become destabilized. royalsocietypublishing.orgd-nb.info
In mercury, the relativistic stabilization of the 6s orbital and destabilization of the 5d orbitals reduces the energy gap between them. d-nb.info This facilitates sd hybridization and makes the 5d electrons more accessible for chemical bonding. d-nb.info This is a key reason why mercury's chemistry is distinct from that of the lighter group 12 elements, zinc and cadmium, and is fundamental to understanding its interactions with highly electronegative elements like fluorine. d-nb.info The accuracy of computational models for HgF₂ hinges on the inclusion of these relativistic effects; calculations that incorporate relativity show excellent agreement with experimental bond lengths. researchgate.net
Theoretical Exploration of Higher Oxidation States of Mercury Fluorides (e.g., Mercury(IV) Fluoride)
Computational chemistry has been pivotal in the exploration of mercury in oxidation states higher than the common +2. Speculation about such species has existed since the 1970s, with theoretical calculations in the 1990s predicting that mercury(IV) fluoride (HgF₄) should be stable in the gas phase. wikipedia.orgchemeurope.com These early computational studies predicted a square-planar geometry for HgF₄, consistent with a d⁸ electron configuration. chemeurope.com
In 2007, the first experimental evidence for HgF₄ was reported, where it was prepared in a solid neon and argon matrix at 4 K and detected using infrared spectroscopy. wikipedia.orgchemeurope.com Analysis of DFT and coupled cluster calculations for the purported HgF₄ molecule showed significant involvement of mercury's d orbitals in the bonding, prompting the suggestion that mercury should be considered a transition metal. wikipedia.orgchemeurope.com However, the existence of HgF₄ remains a subject of debate, as the experimental synthesis has not been independently replicated, and subsequent, more recent theoretical studies have cast doubt on its stability, suggesting it may be unbound. wikipedia.org
Theoretical studies suggest that relativistic effects are what make mercury unique among the natural group 12 elements in its potential to form a tetrafluoride. wikipedia.orgchemeurope.com Calculations indicate that the analogous tetrafluorides of zinc (ZnF₄) and cadmium (CdF₄) are unstable and would spontaneously decompose by eliminating a fluorine molecule (F₂). chemeurope.com In contrast, the tetrafluoride of the "more relativistic" element copernicium (Cn) is predicted to be more stable than HgF₄. chemeurope.com
Ab initio calculations have explored the thermochemistry of gaseous HgF₄. The average Hg-F bond energy in HgF₄ is estimated to be around 160 kJ/mol, which is considerable, though less than the approximately 240 kJ/mol in HgF₂. d-nb.info Theoretical studies have also investigated other high-oxidation-state species, with quantum chemical calculations proposing the potential existence of HgF₃ and HgF₆. researchgate.netresearchgate.net
Computational Analysis of Reaction Pathways and Mechanistic Origins
Computational analysis provides critical insights into the potential reaction pathways and decomposition mechanisms of mercury fluorides. A key area of investigation has been the stability of the theoretical mercury(IV) fluoride molecule. Computational studies have identified the reductive elimination of molecular fluorine as the most probable decomposition pathway for HgF₄ in the gas phase. d-nb.info
HgF₄ → HgF₂ + F₂
This reaction has been analyzed using high-level quantum chemical methods, such as QCISD(T) (Quadratic Configuration Interaction with Single, Double, and perturbative Triple excitations). d-nb.info Initial calculations at the QCISD level suggested the reaction is slightly exothermic, but including corrections for triple excitations and zero-point vibrational energy (ZPE) indicated the reaction is slightly endothermic, with a calculated reaction enthalpy (ΔH₂₉₈) of +11.6 kJ/mol. d-nb.info This small positive value suggests that while HgF₄ is thermodynamically unstable with respect to decomposition, it might possess some kinetic stability, especially at low temperatures. d-nb.info Upon heating or if HgF₄ molecules come into contact, they are expected to decompose to this compound and fluorine. wikipedia.org
Computational methods are also used to explore reaction mechanisms in a broader context. For example, in the study of fluoride-mediated reactions, DFT calculations have been used to elucidate mechanistic details. In a caesium fluoride-mediated hydrocarboxylation of alkenes, computational analysis indicated that the reaction proceeds through the formation of an organocaesium intermediate, a pathway that was not intuitively obvious and was subsequently confirmed by experiment. rsc.org This highlights the predictive power of computational analysis in understanding complex reaction mechanisms involving fluoride species.
Crystallographic and Solid State Chemistry of Mercury Ii Fluoride
Crystal Structure Determination and Analysis (e.g., Fluorite Structure)
At ambient conditions, mercury(II) fluoride (B91410) crystallizes in the cubic fluorite (CaF₂) structure. materialsproject.orgresearchgate.net This structure is characterized by a face-centered cubic (FCC) lattice of Hg²⁺ cations, with the F⁻ anions occupying the tetrahedral interstitial sites. The crystal structure belongs to the space group Fm-3m (No. 225). materialsproject.orgwikipedia.org In this arrangement, each mercury cation (Hg²⁺) is coordinated to eight fluoride anions (F⁻) in a body-centered cubic geometry, while each fluoride anion is tetrahedrally coordinated to four mercury cations. materialsproject.org The Hg-F bond length in this structure is reported to be 2.41 Å. materialsproject.org
Under high pressure, HgF₂ undergoes a reversible phase transition. researchgate.net At approximately 4.7 GPa, the ambient cubic fluorite structure transforms into a high-pressure orthorhombic phase with a cotunnite (α-PbCl₂) type structure, which belongs to the space group Pnma. researchgate.netresearchgate.net This transition is considered to be a first-order phase transition. researchgate.net The cotunnite-type structure has been observed to persist up to a pressure of 63 GPa. researchgate.net
Interactive Table: Crystallographic Data for Mercury(II) Fluoride Phases
| Property | Fluorite Structure (Ambient Pressure) | Cotunnite-type Structure (> 4.7 GPa) |
|---|---|---|
| Crystal System | Cubic | Orthorhombic |
| Space Group | Fm-3m (No. 225) materialsproject.orgwikipedia.org | Pnma researchgate.netresearchgate.net |
| Lattice Constant (a) | 5.56 Å materialsproject.org | N/A |
| Zero-Pressure Volume (V₀) | 171.54 ų materialsproject.org | 156.4 ų researchgate.net |
| Bulk Modulus (K₀) | 94.4 GPa researchgate.net | 92.9 GPa researchgate.net |
| Hg-F Bond Length | 2.41 Å materialsproject.org | N/A |
| Coordination | Hg²⁺: 8 (cubic), F⁻: 4 (tetrahedral) materialsproject.org | N/A |
Investigation of Crystal Defects and Non-Stoichiometry in this compound
Detailed experimental studies focusing specifically on crystal defects and non-stoichiometry in pure this compound are not extensively documented in the available literature. However, like other ionic crystalline solids, HgF₂ is expected to contain various types of crystal imperfections. lkouniv.ac.inlibretexts.org These defects can be categorized as point defects, line defects, or plane defects. libretexts.org
For an ionic compound with a fluorite structure, the most common point defects are Schottky and Frenkel defects. lkouniv.ac.inlibretexts.org
Frenkel Defects : A Frenkel defect is formed when an ion is displaced from its regular lattice site to an interstitial position, creating a vacancy-interstitial pair. lkouniv.ac.in In the HgF₂ lattice, this would most likely involve a smaller cation (Hg²⁺) or anion (F⁻) moving into an empty interstitial site.
Non-stoichiometric compounds have a chemical composition that deviates from the ideal ratio of small integers, often due to a high concentration of point defects. wikipedia.org While common in some metal oxides and sulfides like iron(II) oxide (Fe₀.₉₅O), significant non-stoichiometry in this compound has not been a major focus of reported research. wikipedia.org
Solid-State Reactions Involving this compound
Solid-state reactions involve the reaction between two or more solids to form a product without the presence of a solvent. There is an increasing interest in the study of solid-state reactions, including those involving mercury(II) halides. core.ac.uk One documented example of a solid-state reaction involving this compound is the synthesis of mercury oxide fluoride. The compound Hg₄OF₆, the first known mercury oxide fluoride, has been synthesized through a solid-state reaction between mercury(II) oxide (HgO) and this compound (HgF₂). lookchem.com
Studies on Solid Solutions Incorporating this compound
Research has been conducted on the formation of solid solutions where this compound is a host component. A notable example is the solid solution formed in the this compound-bismuth(III) fluoride (HgF₂-BiF₃) system. lookchem.com A solid solution with the general formula Hg₁₋ₓBiₓF₂₊ₓ, where x can be varied up to 0.40, has been successfully prepared at 500°C. lookchem.com Investigations into the transport properties of this material have shown that it is a good anionic conductor, indicating high mobility of fluoride ions within the solid lattice. lookchem.com
Spectroscopic Characterization Techniques for Mercury Ii Fluoride Systems
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These modes are quantized and correspond to the stretching and bending of chemical bonds. For a molecule like HgF₂, which is linear in the gas phase, there are specific, predictable vibrational modes. According to the 3N-5 rule for linear molecules (where N is the number of atoms), HgF₂ possesses four vibrational modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂).
Assignment of Vibrational Frequencies and Force Constants
The assignment of experimentally observed frequencies to specific molecular vibrations is a fundamental aspect of spectroscopic analysis. For HgF₂, the symmetric stretch (ν₁) is Raman active, meaning it can be observed in Raman spectroscopy, while the asymmetric stretch (ν₃) and the bending mode (ν₂) are infrared active.
Computational studies and experimental data from matrix isolation studies provide the basis for these assignments. The force constants, which are a measure of the stiffness of the chemical bonds, can be calculated from these vibrational frequencies. A higher vibrational frequency generally corresponds to a stronger bond and thus a larger force constant.
| Vibrational Mode | Symmetry | Activity | Experimental Wavenumber (cm⁻¹) | Calculated Force Constant (mdyn/Å) |
|---|---|---|---|---|
| ν₁ (Symmetric Stretch) | Σg⁺ | Raman | 594 | fᵣ = 4.15 fᵣᵣ = 0.05 fα/r² = 0.15 |
| ν₂ (Bending) | Πu | IR | 170 | |
| ν₃ (Asymmetric Stretch) | Σu⁺ | IR | 640 |
Matrix Isolation Infrared and Raman Studies
To study highly reactive or unstable species like the monomeric HgF₂ molecule, the matrix isolation technique is employed. This method involves trapping the molecule of interest within a solid, inert matrix, typically a noble gas like argon or neon, at very low temperatures (around 10 K). This environment prevents the molecules from aggregating or reacting, allowing for the spectroscopic characterization of the isolated species.
Studies involving the co-deposition of mercury atoms with fluorine (F₂) in an argon matrix, followed by photolysis, have successfully generated and trapped HgF₂ molecules. The resulting FT-IR spectra clearly show the absorption band corresponding to the asymmetric stretching mode (ν₃) of the linear HgF₂ molecule. These experiments have been pivotal in confirming the molecular geometry and vibrational frequencies of the isolated HgF₂ monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹⁹Hg, ¹⁹F, ¹³C MAS-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local magnetic environment of atomic nuclei. For mercury(II) fluoride (B91410), both the ¹⁹⁹Hg and ¹⁹F nuclei are NMR-active with a nuclear spin of 1/2, making them excellent probes for structural analysis. Solid-state NMR, particularly with magic-angle spinning (MAS), is essential for studying crystalline solids like HgF₂.
Chemical Shift Analysis and Spin-Spin Coupling Constants
The chemical shift in an NMR spectrum is highly sensitive to the electronic environment of the nucleus. Solid-state ¹⁹⁹Hg NMR studies on a polycrystalline powder of HgF₂ have been conducted to determine the principal elements of its chemical shift (CS) tensor. The wideline spectra suggest that within experimental error, the mercury atom resides in a site of cubic symmetry. researchgate.netnih.gov This high symmetry results in an isotropic chemical shift, where the shielding is the same in all directions.
¹⁹F NMR is also a valuable tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. oxinst.comrsc.org The ¹⁹F chemical shift in HgF₂ provides complementary information about the electronic structure from the perspective of the fluoride ion.
Spin-spin coupling, or J-coupling, between directly bonded nuclei like ¹⁹⁹Hg and ¹⁹F can provide direct evidence of bonding and information about bond character. However, measuring these coupling constants in the solid state can be challenging. While extensive data exists for J-couplings in various organofluorine compounds, specific experimental values for the one-bond coupling constant (¹J(¹⁹⁹Hg-¹⁹F)) in solid HgF₂ are not widely reported in the literature.
| Nucleus | Technique | Parameter | Reported Value |
|---|---|---|---|
| ¹⁹⁹Hg | Solid-State NMR | Chemical Shift Tensor | Suggests cubic symmetry site researchgate.netnih.gov |
| ¹⁹F | Solid-State NMR | Isotropic Chemical Shift | 432 ppm (relative to F₂) oxinst.com |
Application in Reaction Monitoring and Product Characterization
This compound is a potent fluorinating agent used in organic synthesis. ¹⁹F NMR spectroscopy is an exceptionally powerful technique for monitoring the progress of fluorination reactions in real-time. researchgate.net Its high sensitivity, wide chemical shift range, and the absence of background signals in most reaction media make it ideal for identifying and quantifying fluorinated reactants, intermediates, and products. oxinst.comscholaris.ca
For instance, in a reaction where an organic substrate is fluorinated using HgF₂, the disappearance of the signal corresponding to HgF₂ and the appearance of new signals corresponding to the fluorinated organic product and any mercury-containing byproducts can be tracked over time. This allows for detailed kinetic analysis and reaction optimization. While the principle is well-established, specific published studies detailing the use of in-situ ¹⁹F NMR to monitor reactions involving HgF₂ are not abundant. However, the utility of the technique for characterizing the final fluorinated products is a standard practice in synthetic chemistry.
X-ray Diffraction (XRD) for Structural Elucidation and Phase Analysis
X-ray diffraction (XRD) on single crystals or powdered samples is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise information on lattice parameters, space group symmetry, and atomic coordinates, which define the crystal structure.
For this compound, there are reports of two different crystal structures. The most commonly cited structure is the cubic fluorite (CaF₂) type, which belongs to the Fm-3m space group. hope.edu In this structure, each mercury(II) ion is coordinated to eight fluoride ions, and each fluoride ion is tetrahedrally coordinated to four mercury(II) ions.
However, computational and database entries also describe an orthorhombic structure, specifically the cotunnite (PbCl₂) type, which belongs to the Pnma space group. core.ac.uk In this arrangement, the mercury(II) ion is in a 9-coordinate geometry. The existence of different polymorphs can be influenced by conditions such as pressure and temperature.
Furthermore, Hg L₃-edge Extended X-ray Absorption Fine Structure (EXAFS) analysis on matrix-isolated HgF₂ has provided the first experimental determination of the Hg-F bond length in the monomeric molecule, found to be 1.94(2) Å. This value is in excellent agreement with bond lengths predicted by computational models that include relativistic effects.
| Parameter | Fluorite Structure | Cotunnite Structure |
|---|---|---|
| Crystal System | Cubic | Orthorhombic |
| Space Group | Fm-3m (No. 225) hope.edu | Pnma (No. 62) |
| Lattice Parameters (Å) | a = 5.54 | a = 3.773 b = 5.961 c = 7.299 |
| Hg²⁺ Coordination | 8 | 9 |
| Calculated Density (g/cm³) | 8.95 hope.edu | 9.52 |
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Mass Spectrometry)
Beyond vibrational and resonance spectroscopies, other methods such as Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry offer complementary insights into the electronic structure and composition of this compound systems.
UV-Vis Spectroscopy
Detailed experimental UV-Vis absorption spectra of this compound are not extensively documented in readily available scientific literature. However, theoretical considerations suggest that the electronic transitions for HgF₂ would likely occur in the ultraviolet region. As a d¹⁰ metal halide, the primary electronic transitions are expected to be of the ligand-to-metal charge transfer (LMCT) type. slideshare.netbnmu.ac.indalalinstitute.com In such a transition, an electron is excited from a molecular orbital that is predominantly fluorine (ligand) in character to one that is predominantly mercury (metal) in character.
The energy required for these transitions is generally high, placing the absorption bands in the UV range. For mercury halides, the energy of these LMCT bands typically decreases as the halide becomes easier to oxidize (from F⁻ to I⁻). youtube.com Consequently, HgF₂ would be expected to have the highest energy (shortest wavelength) LMCT bands among the mercury(II) halides. These transitions are typically very intense, a characteristic feature that distinguishes them from the much weaker d-d transitions observed in transition metal complexes with unfilled d-orbitals. wikipedia.orgillinois.edu
Mass Spectrometry
Mass spectrometry of inorganic compounds like this compound can be complex due to their low volatility and ionic nature. Techniques such as laser ablation time-of-flight mass spectrometry can be employed to study the ionic species generated from a solid sample.
Research involving the laser ablation of solid this compound (HgF₂) has revealed the formation of various mercury fluoride cluster ions. Instead of a simple fragmentation pattern of a single molecule, this technique provides insight into the range of species that can be formed in the gas phase from the solid.
In one such study, the laser ablation of HgF₂(s) produced several series of cluster ions. The composition of these ions indicates the participation of mercury's 5d electrons in bonding with fluorine, suggesting that mercury can behave as a true transition metal in these high-valent fluoride species.
The table below summarizes the different series of mercury fluoride cluster ions that have been identified through these methods.
| Ion Series Formula | Description | Charge State |
|---|---|---|
| HgFₙ⁺ | Positively charged mercury fluoride clusters | Positive |
| HgFₙ⁻ | Negatively charged mercury fluoride clusters | Negative |
| HgₙFₙ₊₁⁺ | Positively charged clusters with excess fluorine | Positive |
| HgₙFₙ₊₂⁺ | Positively charged clusters with significant excess fluorine | Positive |
| HgₙFₙ₋₁⁺ | Positively charged, fluorine-deficient clusters | Positive |
| HgₙFₙ₋₂⁺ | Positively charged, highly fluorine-deficient clusters | Positive |
This array of complex ions demonstrates that under high-energy conditions, the interaction between mercury and fluorine extends beyond the simple HgF₂ stoichiometry. The observation of high-valent species like HgF₃⁺ and HgF₄⁺ is particularly noteworthy.
Reactivity and Mechanistic Studies of Mercury Ii Fluoride
Mercury(II) Fluoride (B91410) as a Fluorinating Reagent in Organic Synthesis
Mercury(II) fluoride (HgF₂) is a notable fluorinating agent in the field of organic synthesis, primarily utilized for its ability to replace other halogens with fluorine. beilstein-journals.orgacs.org Its reactivity allows for the synthesis of a variety of organofluorine compounds, which are of significant interest due to the unique properties conferred by the fluorine atom, such as enhanced thermal stability, metabolic resistance, and altered biological activity. beilstein-journals.orgchemimpex.com
Halogen-Fluorine Exchange Reactions (e.g., alkyl halides, geminal dihalides)
One of the most common applications of this compound is in halogen-fluorine exchange reactions, often referred to as the Swarts reaction. acs.orgresearchgate.net In these reactions, alkyl chlorides or bromides are heated with a metallic fluoride, such as HgF₂, to produce the corresponding alkyl fluorides. acs.orgresearchgate.net The general order of reactivity for the halide being replaced is I > Br > Cl. mdpi.com
This compound is particularly effective for these transformations and can be used to achieve complete fluorination of certain polyhalogenated groups. nih.gov For instance, it can convert chloroformyl (CHCl₂) and bromodifluoromethyl (CBrF₂) or chlorodifluoromethyl (CClF₂) groups into the corresponding difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, respectively, without significant elimination of hydrogen halides. nih.gov Similarly, it is employed in the conversion of geminal dihalo groups to the corresponding difluoromethylene (CF₂) derivatives. beilstein-journals.orgeasychem.org The synthesis of alkyl fluorides is often best accomplished by heating an alkyl chloride or bromide in the presence of HgF₂. acs.org
The reaction is exemplified by the general scheme: 2 R-X + HgF₂ → 2 R-F + HgX₂ (where X = Cl, Br) nih.gov
Table 1: Examples of Halogen-Fluorine Exchange Reactions with this compound
| Substrate | Reagent | Product | Reference |
| Alkyl Chlorides/Bromides | HgF₂ | Alkyl Fluorides | acs.orgresearchgate.net |
| 1,3-Dibromopropane | HgF₂ (or other metal fluorides) | 1-Bromo-3-fluoropropane | t3db.ca |
| Tetraiodomethane (CI₄) | HgF₂ | Difluorodiiodomethane (CF₂I₂) | chemimpex.comresearchgate.netnih.gov |
| Geminal Dihalides | HgF₂ | Geminal Difluorides | beilstein-journals.orgnih.goveasychem.org |
Introduction of Fluorine into Aromatic and Heterocyclic Systems
While less common than its use with aliphatic compounds, this compound can also be used to introduce fluorine into aromatic systems. For example, it has been used in the fluorination of chlorobenzoyl chlorides to yield the corresponding fluorobenzoyl fluorides. In this case, heating the chloro-substituted starting material with potassium fluoride in sulfolane (B150427) is a related method that yields fluoro-derivatives. A system of mercuric oxide in pyridinium (B92312) poly(hydrogen fluoride) has been shown to be effective for the fluorinative dediazonization of aminoarenes, yielding aryl fluorides. nih.gov This demonstrates a pathway to fluorinated aromatic and heterocyclic compounds, where mercury(II) plays a key role in the fluorine transfer. nih.gov
Mechanistic Pathways of Fluorination (e.g., carbonium ion intermediates, trifluoromethylthiolation)
The mechanism of fluorination by this compound often involves the generation of carbocation intermediates. Studies on the conversion of alkyl bromides and iodides to alkyl fluorides have shown product distributions that parallel those observed in the solvolysis of related alkyl derivatives, strongly suggesting the formation of an intermediate alkyl carbonium ion. The reaction of this compound with substrates like cis- and trans-4-tert-butylcyclohexyl bromide results in extensive elimination and rearrangement products, which is characteristic of reactions proceeding through a carbocationic intermediate.
Another interesting mechanistic application involving this compound is in trifluoromethylthiolation reactions. Bis-(trifluoromethylthio)-mercury, Hg(SCF₃)₂, a reagent used for introducing the -SCF₃ group, can be prepared from the reaction of carbon disulfide and this compound at elevated temperatures. In a related process, mercury fluoride has been used with isothiocyanates to generate nucleophilic trifluoromethylamino intermediates in situ, which can then react with electrophilic trifluoromethylthiolating agents. This strategy allows for the synthesis of novel N-((trifluoromethyl)thio)-N-(trifluoromethyl)amines.
Stereochemical Aspects of Fluorination Reactions
The stereochemical outcome of fluorination reactions with this compound is intrinsically linked to the mechanistic pathway. Given the evidence for carbocation intermediates, a loss of stereochemical integrity is often observed.
A key study involved the reaction of exo-2-bromo-endo-2-chloronorbornane and its endo-bromo isomer with this compound. Both isomers yielded endo-2-chloro-exo-2-fluoronorbornane as the sole fluorine-containing product, indicating a common intermediate, likely a carbocation, that is captured by the fluoride ion from the less hindered exo face.
Further evidence comes from the reaction with cis- and trans-4-tert-butylcyclohexyl bromides. The reaction with HgF₂ produces a mixture of cis- and trans-4-tert-butylcyclohexyl fluorides, along with significant amounts of rearranged 3-tert-butylcyclohexyl fluorides. This product distribution is similar to that seen in the solvolysis of the corresponding tosylates, which are known to proceed via carbocations, thus pointing to a loss of the initial stereochemistry.
Selective Fluorination of Organic Substrates under Specific Conditions (e.g., UV-visible illumination, in situ generation)
This compound can be employed for the selective fluorination of certain organic molecules under specific reaction conditions. A notable example is the photochemical selective fluorination of various organic compounds in dimethylsulfoxide (DMSO)/HgF₂ solutions under UV-visible illumination. chemimpex.comresearchgate.net This method has been applied to substrates such as triphenylacetic acid, triphenyl ethylene (B1197577), and triethyl phosphite (B83602), with product yields reported to be essentially quantitative in some cases. This photochemical approach allows for a high degree of selectivity, sometimes forming only a single fluorinated product.
Additionally, this compound can be generated in situ to perform fluorination reactions. This is typically achieved by reacting mercury(II) oxide with anhydrous hydrogen fluoride. nih.gov This method avoids the handling of the highly hygroscopic HgF₂ and has been used for the conversion of polyhalogenated propanes at elevated temperatures. nih.gov
Table 2: Selective Fluorination under Specific Conditions
| Substrate | Conditions | Product | Key Feature | Reference |
| Triphenylacetic acid | HgF₂/DMSO, UV-visible illumination | Selectively fluorinated product | Photochemical activation, high selectivity | chemimpex.com |
| Triphenyl ethylene | HgF₂/DMSO, UV-visible illumination | Selectively fluorinated product | Photochemical activation, high selectivity | chemimpex.com |
| Triethyl phosphite | HgF₂/DMSO, UV-visible illumination | Selectively fluorinated product | Photochemical activation, quantitative yield | chemimpex.com |
| 1,1,1,2,3-Pentachlorotrifluoropropane | HgO, anhy. HF (in situ HgF₂) | 1,2,3-Trichloro-1,1,2,3,3-pentafluoropropane | In situ generation of reagent | nih.gov |
Reactivity with Functional Groups (e.g., alkenes, alkynes, thioacetals, α-amino acids, carbamates)
This compound and related mercury(II) salts exhibit reactivity towards a range of functional groups.
Alkenes and Alkynes : The reaction of mercury(II) salts, including the fluoride, with halogens (bromine or iodine) in the presence of alkenes leads to 1,2-bifunctionalized products resulting from the selective anti-addition of the halogen and the mercury salt anion across the double bond. Alkynes are generally less reactive than alkenes towards many electrophiles, but their hydration can be catalyzed by mercuric salts in aqueous acid to yield ketones or aldehydes via an unstable enol intermediate. The ether bond is generally resistant to the action of strong fluorinating agents like HgF₂, however, halogens in the α-position to an ether bond can be substituted by fluorine using this reagent under mild conditions.
Thioacetals : Mercury(II) salts are well-known to promote the cleavage (deprotection) of thioacetals and dithioacetals back to their corresponding carbonyl compounds. This reaction is highly selective and forms the basis for several chemosensors for mercury(II) ions. The mechanism involves the strong affinity of the soft mercury(II) ion for the soft sulfur atoms of the thioacetal, facilitating hydrolysis to the aldehyde or ketone. Treatment of thioacetals with HgF₂ in anhydrous acetonitrile (B52724), followed by oxidation, can lead to the formation of α-fluorosulfoxides, which are precursors to vinyl fluorides.
α-Amino Acids : A reagent system of mercuric oxide in pyridinium poly(hydrogen fluoride) can be used for the in situ diazotization and subsequent fluorinative dediazonization of α-amino acids to produce α-fluorocarboxylic acids. nih.gov This demonstrates a specific application where a mercury(II) species facilitates the conversion of an amino group to a fluorine atom at a chiral center.
Carbamates : Similar to α-amino acids, carbamates can undergo fluorinative dediazonization using a mercuric oxide/hydrogen fluoride system to yield fluoroformates. nih.gov Furthermore, mercury fluoride was used in early methods to react with isothiocyanates, forming intermediates that could be used to synthesize N-trifluoromethyl carbamoyl (B1232498) fluorides, which are related to carbamates.
Catalytic Applications of this compound in Organic Transformations
This compound (HgF₂) serves as a specialized reagent and catalyst in select organic transformations, primarily in the synthesis of organofluorine compounds. chemicalbook.comlookchem.com Its utility stems from its capacity to act as a selective fluorinating agent. chemicalbook.comchemimpex.comwikipedia.org
One notable application is in the trifluoromethylthiolation reaction, where HgF₂ catalyzes reactions involving acetonitrile and chlorine. biosynth.com It is also employed in the fluorination of various organic substrates. For instance, compounds like triphenylacetic acid, triphenyl ethylene, and triethyl phosphite can be selectively fluorinated when dissolved in a dimethylsulfoxide/HgF₂ solution and subjected to UV-visible illumination. chemicalbook.comfishersci.fithermofisher.com This process highlights the role of HgF₂ in facilitating the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties. lookchem.com
The mechanism for the reaction of alkyl bromides and iodides with this compound has been a subject of study, indicating its role in halogen exchange reactions. acs.org Furthermore, HgF₂ has been utilized in the synthesis of diiododifluoromethane (B73701) (CF₂I₂) through the fluorination of tetraiodomethane. chemicalbook.comlookchem.com The catalytic activity of mercury(II) has also been observed in the cleavage, isomerization, and depurination of RNA and DNA model compounds, showcasing a broader, albeit specialized, role in organic and bio-organic chemistry. mdpi.com Transition-metal-catalyzed fluorination, in general, has become a significant area of research for creating C-F bonds. beilstein-journals.org
Inorganic Reactivity of this compound
The inorganic reactivity of this compound is characterized by its interactions with various elements and compounds, including non-metals, metal halides, and oxides.
Reactions with Non-Metal Elements and Compounds
This compound is known to react with non-metal elements. A notable reaction involves its interaction with antimony, where heating the two reactants leads to the formation of antimony trifluoride and elemental mercury. easychem.org
The direct reaction of mercury metal with elemental fluorine gas is a primary method for synthesizing this compound. scribd.comwebelements.com
Table 1: Reaction of this compound with Non-Metal Elements
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Conditions |
| Antimony (Sb) | This compound (HgF₂) | Antimony Trifluoride (SbF₃) | Mercury (Hg) | Heating easychem.org |
| Mercury (Hg) | Fluorine (F₂) | This compound (HgF₂) | - | Direct reaction scribd.comwebelements.com |
Interactions with Other Metal Halides and Oxides
This compound can be synthesized through the reaction of mercury(II) oxide (HgO) with hydrogen fluoride (HF). chemicalbook.comwikipedia.orggoogle.com It can also be produced via the fluorination of mercury(II) chloride (HgCl₂) with fluorine gas. chemicalbook.comwikipedia.org The thermal decomposition of certain complex fluoride salts can also yield mercury oxide fluorides, such as Hg₄OF₆, which was first observed from the decomposition of (O₂)₂Hg₂F(SbF₆)₅ and can also be synthesized via a solid-state reaction between HgO and HgF₂. lookchem.com
Studies have also explored the creation of one-dimensional group 12 metal undecafluoridoditantalates, including compounds of mercury, which were prepared in a MF₂/TaF₅ system (where M=Cd, Hg). lookchem.com Furthermore, the reactivity of the potent oxidizing and fluorinating agent AgF₂ has been investigated with various inorganic compounds, including those with oxo- and chloro-ligands, providing a comparative context for the reactivity of metal fluorides. lookchem.com
Table 2: Synthesis and Reactions of this compound with Metal Compounds
| Reactant 1 | Reactant 2 | Product(s) | Reference |
| Mercury(II) Oxide (HgO) | Hydrogen Fluoride (HF) | This compound (HgF₂), Water (H₂O) | chemicalbook.comwikipedia.org |
| Mercury(II) Chloride (HgCl₂) | Fluorine (F₂) | This compound (HgF₂), Chlorine (Cl₂) | chemicalbook.comwikipedia.org |
| Mercury(II) Oxide (HgO) | This compound (HgF₂) | Mercury Oxide Fluoride (Hg₄OF₆) | lookchem.com |
Photochemical Reactivity of this compound in Solution
The photochemical properties of this compound are particularly relevant in its application for selective fluorination of organic molecules. chemicalbook.com When used in conjunction with UV-visible light, HgF₂ dissolved in dimethylsulfoxide can effectively fluorinate organic compounds. chemicalbook.comfishersci.fithermofisher.com This suggests that photoexcitation of HgF₂ or a related complex plays a key role in activating the fluoride for reaction with the organic substrate.
Matrix isolation studies have provided further insight into mercury-fluorine interactions. In these experiments, HgF₂ and elemental mercury were trapped in inert gas matrices (argon) or neat fluorine matrices and subjected to UV-Vis and vacuum-UV photolysis. rsc.orgresearchgate.net These studies led to the identification of a Hg⋯F₂ complex, which upon photolysis, cleanly yielded HgF₂. rsc.org The photolysis of mercury compounds, such as mercurous chloride, is a known phenomenon where it decomposes upon exposure to UV light. wikipedia.org The photochemical reduction of Hg(II) in aqueous solutions, often assisted by other compounds like ferric-oxalate complexes under UV radiation, has also been a subject of research. researchgate.net
The broader context of photolysis includes studies on various fluorinated compounds, such as pesticides, where mercury vapor lamps are used as a light source to induce degradation and study the formation of photoproducts, including fluoride ions. nih.govacs.org
Electrochemical Studies of this compound
Electrochemical studies involving this compound are not extensively detailed in readily available literature, but insights can be drawn from the electrochemistry of mercury and other fluoride compounds. Mercury itself is a key component in electrochemistry, notably in the calomel (B162337) reference electrode. wikipedia.orgwikipedia.org
Research into fluoride ion batteries has included investigations into the electrochemical properties of various metal fluorides, including HgF₂. ucl.ac.uk In this context, differential electrochemical mass spectrometry has been used to study the processes occurring during charging and discharging cycles. ucl.ac.uk
The electrochemical behavior of mercury ions (Hg²⁺) at various electrodes, such as epitaxial graphene, has been studied in detail. These studies, using techniques like cyclic voltammetry and chronoamperometry, elucidate the redox reactions of mercury and the kinetics of its electrodeposition. mdpi.com While these studies often use other mercury salts like mercury(II) nitrate (B79036) in an acidic electrolyte, they provide fundamental data on the Hg²⁺/Hg⁺/Hg⁰ redox processes that are applicable to systems containing HgF₂. mdpi.com Furthermore, the electrochemical oxidation of mercury(II) complexes to generate mercury(III) species has been demonstrated at low temperatures, indicating the accessibility of higher oxidation states for mercury under specific electrochemical conditions. researchgate.netacs.org
Applications of Mercury Ii Fluoride in Materials Science
Development of Fluorinated Polymers and Composites with Enhanced Properties
The incorporation of fluorine into polymers results in materials with exceptional characteristics, and Mercury(II) fluoride (B91410) plays a role as a reagent in this process. chemimpex.com Fluorinated polymers are noted for their high thermal stability, excellent chemical resistance, and unique surface properties. chemimpex.comresearchgate.net
As a selective fluorinating agent, Mercury(II) fluoride can be used in organic synthesis to introduce fluorine into molecular structures, which is a fundamental step in creating fluoropolymer precursors. wikipedia.orgontosight.aifishersci.fithermofisher.com Historically, mercury was used as a catalyst in the direct reaction between elemental fluorine and carbon to produce the first fluorocarbons, materials that were found to be inert towards uranium hexafluoride during the Manhattan Project. nih.gov This early application highlighted the potential of mercury-facilitated fluorination in creating highly stable materials.
In modern applications, the use of HgF₂ contributes to the development of advanced materials, including fluorinated polymers that exhibit improved thermal stability and chemical resistance. chemimpex.com Research has also demonstrated the use of this compound in photochemical processes. For instance, organic compounds can be selectively fluorinated in a solution containing HgF₂ under UV-visible light, a technique that can be applied to the modification of polymer surfaces or the synthesis of fluorinated monomers. fishersci.fi The fluorination of composite materials, such as aged resin composites, is also an area of study, where fluoride treatments can alter surface hardness and roughness. nih.gov
| Application Area | Role of this compound | Enhanced Properties | Example/Context |
|---|---|---|---|
| Fluorinated Polymers | Selective fluorinating agent in monomer synthesis. chemimpex.comwikipedia.org | High thermal stability, chemical resistance. chemimpex.com | Used to introduce fluorine into organic molecules to create polymer precursors. ontosight.ai |
| Fluorocarbons | Catalyst for direct fluorination of carbon. nih.gov | Chemical inertness. nih.gov | Historical production for the Manhattan Project. nih.gov |
| Composite Materials | Fluoride treatment agent. nih.gov | Altered surface hardness and roughness. nih.gov | Studied in the context of treating aged resin composites. nih.gov |
Role in the Production of Specialized Glass and Ceramics
This compound is utilized as a component in the manufacturing of certain specialized glasses and ceramics. ontosight.ai Its inclusion in the material formulation contributes to improved thermal and chemical resistance in the final product. chemimpex.com
One of the principal roles of HgF₂ in this context is to act as a flux. ontosight.ai In glassmaking, a flux is an ingredient added to the primary glass-forming component, such as silica, to lower its melting point. diggingi95.com By reducing the temperature required to achieve a viscous, workable state, fluxes like HgF₂ facilitate the melting and fining process, making manufacturing more efficient. ontosight.aitighar.org The use of fluoride-containing minerals like fluorspar as a flux has a long history in metallurgy and glass production. britannica.com
The introduction of fluorides into the glass matrix can also impart specific properties. For example, fluorinated glass is used to create inert cells for specialized scientific research, such as experiments involving photolytic UV pumping of HgF₂ vapor itself. researchgate.net In ceramics, adding HgF₂ as a component can similarly help reduce the processing temperature and enhance the properties of the finished material. ontosight.ai
Surface Modification and Coating Applications for High-Lipophilicity
The surface modification of materials through fluorination is a widely used technique to alter surface properties. researchgate.net The introduction of fluorine atoms to a polymer or other material surface can create a low-energy surface that is both hydrophobic (water-repellent) and lipophobic (oil-repellent). researchgate.net This occurs because of the unique properties of the carbon-fluorine bond. researchgate.net
This compound can serve as the fluorinating agent in these processes. wikipedia.org For example, photochemical methods have been developed for the selective fluorination of organic molecules, which can be adapted for surface treatments. acs.org Such processes, which may use HgF₂ in solution, allow for the precise modification of surface chemistry. fishersci.fi
One source suggests that this compound can be used to create "high-lipophilicity" coatings. biosynth.com This is scientifically counter-intuitive, as fluorination is well-established to impart lipophobicity. researchgate.net The strong electronegativity and tight packing of fluorine atoms on a surface lead to very weak intermolecular forces, which repels oils and fats. researchgate.net Therefore, the application of HgF₂ as a fluorinating agent would be expected to produce surfaces with low, not high, lipophilicity. The modification of surfaces, such as titanium dioxide, with fluoride ions has been shown to significantly alter their electrochemical and photocatalytic properties. nih.govmdpi.com
Optical Deposition and Integration in Optical Materials
Metal fluorides are a critical class of materials for optical applications, particularly for coatings used in the deep ultraviolet (DUV) to infrared (IR) spectral ranges. americanelements.comcore.ac.ukumicore.com This is due to their general properties of high transparency, low refractive index, and durability. core.ac.uk Fluoride compounds are commonly used for optical deposition to create thin films for devices like anti-reflection coatings. americanelements.comoptica.org
While materials such as magnesium fluoride (MgF₂) and calcium fluoride (CaF₂) are more commonly cited, this compound is also a candidate material for optical applications due to its classification as a metal fluoride. americanelements.cominternationalcrystal.net Theoretical studies have investigated the optical properties of HgF₂, predicting a static refractive index of 1.26 and transparency in the UV and visible spectrums. researchgate.net This low refractive index makes it potentially useful as the low-index material in multilayer optical coatings.
The deposition of fluoride thin films is a precise process. Methods like electron-beam evaporation and sputtering are used to create uniform layers. optica.orglaserfocusworld.com The substrate temperature during deposition is a critical parameter to ensure the formation of stable, low-absorption coatings. laserfocusworld.com Metal fluoride films have been successfully integrated into various optical systems, including high-reflecting mirrors and antireflection coatings for high-power lasers and lithography applications. core.ac.ukoptica.org Research has also noted the creation of glass-like samples containing HgF₂ that exhibit non-linear optical properties such as second-harmonic generation, suggesting potential for use in optical sensors or mixers. osti.gov
Environmental Research on Mercury Ii and Fluoride Ions Relevant to Mercury Ii Fluoride
Adsorption Mechanisms of Mercury(II) Ions from Aqueous Solutions
The removal of mercury(II) (Hg(II)) ions from aqueous environments is a significant area of research due to the high toxicity of mercury. Adsorption is a widely studied method for this purpose, involving the accumulation of mercury ions onto the surface of a solid material (adsorbent). The effectiveness of this process is largely dependent on the interactions between the mercury ions and the adsorbent material.
The adsorption of Hg(II) ions from aqueous solutions is often driven by a combination of chelation and electrostatic interactions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. In the context of mercury removal, adsorbent materials are often functionalized with specific chemical groups that can act as ligands, binding strongly to Hg(II) ions.
Electrostatic attraction also plays a crucial role. mdpi.com The surface charge of the adsorbent material and the charge of the mercury species in solution influence the adsorption process. At a pH lower than the isoelectric point of the adsorbent, the surface is typically positively charged, which can lead to repulsion of positively charged mercury ions. Conversely, at a higher pH, the surface becomes negatively charged, promoting the attraction of Hg(II) ions. arabjchem.org However, the speciation of mercury in water is also pH-dependent, with the formation of hydroxyl species like Hg(OH)⁺ at higher pH values, which can also affect adsorption. acs.org
The synergistic effect of chelation and electrostatic attraction often leads to a more efficient removal of Hg(II) ions. mdpi.com For example, adsorbents with amino or carboxyl functional groups can exhibit strong chelating abilities towards mercury ions, while also possessing a surface charge that is favorable for electrostatic attraction under specific pH conditions. mdpi.com This dual-mechanism approach is a key consideration in the design of effective adsorbent materials. mdpi.com
To understand the efficiency and mechanism of the adsorption process, kinetic and isothermal models are employed to analyze experimental data.
Kinetic Models: These models describe the rate at which Hg(II) ions are adsorbed onto the material. Common models include the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites.
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comacs.org
Numerous studies have shown that the pseudo-second-order kinetic model often provides a better fit for the adsorption of Hg(II) ions, suggesting that the process is predominantly controlled by chemisorption. mdpi.comacs.orgrasayanjournal.co.inresearchgate.netacs.org This implies a strong, chemical bond-like interaction between the mercury ions and the adsorbent surface.
Isothermal Models: These models describe the equilibrium of the adsorption process, relating the amount of adsorbed Hg(II) to its concentration in the solution at a constant temperature. Key models include:
Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. acs.orgrasayanjournal.co.innih.gov It is often indicative of chemisorption.
Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface. nih.govdeswater.com
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. nih.govdeswater.com
Dubinin-Radushkevich (D-R) Isotherm: This model is used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption. acs.orgnih.govscirp.org
The Langmuir isotherm model has been found to be a good fit for Hg(II) adsorption in many studies, further supporting the concept of monolayer chemisorption. acs.orgmdpi.comrasayanjournal.co.indeswater.com
Below is an interactive table summarizing the findings of various studies on the adsorption of Mercury(II) ions.
Recent research has focused on developing new and improved adsorbent materials with high efficiency and selectivity for Hg(II) removal.
Functionalized Polymers: Polymers can be chemically modified to introduce specific functional groups that have a high affinity for mercury. For instance, a crosslinked hyperbranched polyamide-amine polymer modified with sulfhydryl groups has demonstrated a high adsorption capacity for Hg(II). acs.org The presence of sulfur-containing groups is known to significantly enhance mercury adsorption. acs.org
Mixed-Matrix Membranes: These membranes are created by incorporating adsorbent particles into a polymer matrix. A mixed-matrix polyvinylidene fluoride (B91410) (PVDF) composite membrane containing modified vermiculite (B1170534) and polyethyleneimine has shown excellent selectivity and a high adsorption capacity for mercury ions. mdpi.com The combination of materials can enhance both the mechanical strength and the adsorptive properties of the membrane. mdpi.com
Graphene-Based Materials: Graphene and its derivatives, such as graphene oxide (GO), are promising adsorbents due to their large surface area and the presence of oxygen-containing functional groups. mdpi.comresearchgate.net Chemical modification of GO with functional groups like imino-diacetic acid can significantly increase its adsorption capacity for Hg(II). arabjchem.orgresearchgate.net Graphene-based aerogels, which are highly porous and lightweight, also exhibit excellent adsorption capabilities for various pollutants, including heavy metals. mdpi.com These materials can be functionalized to enhance their affinity for specific contaminants. mdpi.com
The following interactive table provides an overview of different novel adsorbent materials and their performance in removing Mercury(II).
Analytical Methodologies for Detection and Quantification of Mercury(II) and Fluoride Ions
Accurate and sensitive detection of mercury(II) and fluoride ions is crucial for environmental monitoring and public health. Various analytical techniques have been developed for this purpose, with a focus on sensor-based methods that offer rapid and selective detection.
Photoresponsive sensors utilize changes in their optical properties, such as color or fluorescence, upon interaction with the target analyte. These sensors are attractive due to their potential for high sensitivity and real-time monitoring. amazon.com.au
Recent advancements in materials science have led to the development of highly selective and sensitive photoresponsive sensors for Hg(II) detection. nih.gov These often incorporate materials like quantum dots, nanomaterials, and organic semiconductors. amazon.com.aunih.gov For example, rhodamine-based fluorescent chemosensors have been designed to exhibit a "turn-on" fluorescence response in the presence of Hg(II), allowing for visual detection. aimspress.com The interaction of Hg(II) with the sensor molecule can trigger a structural change that results in a significant change in its fluorescence emission. aimspress.com Porphyrin-based sensors have also been developed for the optical detection of multiple toxic metal ions, including mercury, in aqueous solutions. researchgate.net
The integration of these sensors with technologies like the Internet of Things (IoT) and wearable devices holds promise for remote and continuous monitoring of mercury levels in the environment. amazon.com.aunih.gov
Similar to mercury detection, colorimetric and fluorescent probes are widely used for the detection of fluoride ions (F⁻). frontiersin.org These probes are designed to undergo a distinct color or fluorescence change upon binding with fluoride.
Many of these sensors operate based on the high affinity of fluoride for silicon, leading to the cleavage of Si-O or Si-C bonds in the probe molecule. rsc.orgnih.gov This chemical reaction releases a chromophore or fluorophore, resulting in a detectable optical signal. For instance, an acylhydrazone-based sensor shows a significant color change from colorless to yellow and a fluorescence shift from blue to yellow in the presence of fluoride ions. rsc.org Another approach involves the use of benzothiadiazole derivatives, which exhibit a remarkable red-shift in their absorption spectrum upon reaction with fluoride, causing a color change from colorless to pink. rsc.org
Hydrogen bonding interactions are also utilized in the design of fluoride sensors. frontiersin.org Probes containing N-H groups can form hydrogen bonds with fluoride, leading to changes in their photophysical properties. nih.gov The development of probes that can function in aqueous media is a key area of research, as many early sensors were limited to organic solvents. frontiersin.org
Integration of Sensors with Emerging Technologies (e.g., IoT)
The convergence of chemical sensor technology with the Internet of Things (IoT) has ushered in a new era of real-time, remote environmental monitoring. iieta.org This integration is particularly crucial for tracking contaminants like mercury and fluoride, enabling rapid data collection and informed decision-making to protect public health and ecosystems. iieta.orgijrpr.com IoT-enabled sensor networks allow for the continuous monitoring of water quality parameters, transmitting data wirelessly to central platforms for analysis. oulu.finih.gov This capability facilitates the early detection of pollution events, helping to identify and mitigate risks before they escalate. iieta.org
The architecture of an IoT-based monitoring system typically consists of several key components: sensors to measure specific parameters, a transmitter to send the data, a gateway to connect the sensors to the internet, a cloud platform for data storage and analysis, and a user interface, such as an android application, for displaying information and alerts. researchgate.netketos.co This setup allows for the remote management of water resources and proactive responses to changes in water quality. nih.gov For instance, IoT systems have been proposed that integrate sensors for various ions, including fluoride, alongside other parameters like pH and total dissolved solids (TDS), to provide a comprehensive picture of water quality. researchgate.net
Recent advancements have focused on developing highly sensitive and selective nanomaterials for use in these IoT platforms. ijrpr.comrsc.org Nanostructured materials can enhance the performance of sensors, allowing for the precise detection of toxic mercury ions at very low concentrations. rsc.org Researchers have also developed portable, smartphone-based sensor platforms for fluoride detection, which utilize the phone's built-in ambient light sensor and LED flash. acs.org These innovations, when combined with IoT connectivity, create powerful, low-cost tools for in-field monitoring, making advanced water quality analysis more accessible, especially in remote areas. acs.org The future of environmental monitoring points towards a greater fusion of these technologies with artificial intelligence (AI) and machine learning (ML) to analyze the vast amounts of data collected, identify trends, and even predict pollution events. nih.govrsc.org
Future Research Directions and Interdisciplinary Perspectives
Exploration of Undiscovered Reactivity and Novel Reaction Pathways
Future research will likely delve into previously unexplored areas of mercury(II) fluoride's reactivity. While it is a known fluorinating agent, its full potential in catalyzing or mediating novel chemical transformations remains an area ripe for investigation. chemimpex.com For example, its ability to act as a catalyst in reactions involving compounds like acetonitrile (B52724) and chlorine has been noted. biosynth.com Researchers may explore its utility in promoting unusual bond formations or in the synthesis of complex molecular architectures that are difficult to achieve through existing methods. The study of its interactions with various organic and inorganic substrates under diverse reaction conditions could unveil new synthetic pathways.
Design and Synthesis of Next-Generation Fluorinating Agents Based on Mercury(II) Fluoride (B91410) Principles
The inherent toxicity and environmental concerns associated with mercury compounds are significant drivers for the development of safer alternatives. nih.govuzh.ch Research is actively being pursued to create new fluorinating agents that mimic the reactivity of this compound without its hazardous nature. eurekalert.org These next-generation reagents aim to provide the same or better efficiency in introducing fluorine atoms into molecules, a crucial process in the development of pharmaceuticals and advanced materials. chemimpex.comontosight.ai The focus is on designing agents that are easier to handle, have a better shelf life, and are produced through more environmentally friendly processes. eurekalert.org
Recent breakthroughs include the development of novel fluorinating complexes from readily available and less hazardous starting materials like potassium fluoride. eurekalert.orgbioengineer.org These new agents are designed to overcome the solubility and hygroscopicity issues that can limit the effectiveness of traditional fluorinating reagents. eurekalert.org The goal is to create a new toolkit of fluorinating agents that are not only effective but also align with the principles of green chemistry. eurekalert.orgbioengineer.org
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Chemistry
Computational chemistry offers a powerful tool for understanding the intricate mechanisms of reactions involving this compound. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide detailed insights into reaction pathways, transition states, and the electronic factors that govern reactivity. researchgate.netsemanticscholar.orgiucr.org This deeper mechanistic understanding is crucial for optimizing existing reactions and for the rational design of new synthetic methods.
For instance, theoretical investigations have been used to elucidate the step-by-step mechanism of the reaction between mercury and hydrogen fluoride to form this compound. researchgate.net Similar computational approaches can be applied to its reactions with other substrates, helping to predict reaction outcomes and identify promising new areas of chemical space to explore. Advanced modeling can also aid in understanding the properties of related mercury compounds, such as the predicted stability of mercury(IV) fluoride, which is thought to be influenced by relativistic effects. wikipedia.org
Integration of this compound Research with Nanotechnology and Biosensing Platforms
The unique properties of mercury compounds are being explored in the context of nanotechnology and the development of advanced sensing platforms. While direct applications of this compound in these areas are not extensively documented, research into mercury-based nanomaterials and sensors provides a glimpse into potential future directions.
For example, various nanomaterials are being developed for the highly sensitive and selective detection of mercury(II) ions in environmental and biological samples. researchgate.netresearchgate.netnih.gov These platforms often utilize the strong affinity of mercury for certain functional groups. Research in this area could indirectly influence the study of this compound by providing new analytical techniques to monitor its presence and reactions at very low concentrations. Furthermore, the principles learned from the interaction of mercury ions with these nanosystems could potentially be adapted for new catalytic or material applications involving this compound. The development of biosensors for mercury detection, some of which are being enhanced with machine learning, points to a future of highly sophisticated and portable analytical tools. acs.orgresearchgate.net
Sustainable and Green Chemistry Approaches in this compound Synthesis and Application
In line with the global push for sustainable chemistry, future research will undoubtedly focus on developing greener methods for both the synthesis and application of this compound and its alternatives. nih.govresearchgate.net The classic synthesis of this compound involves the reaction of mercury(II) oxide with hydrogen fluoride, a hazardous reagent. wikipedia.org
The principles of green chemistry, which include waste prevention, use of less hazardous chemicals, and design for energy efficiency, will guide the development of new synthetic routes. nih.govmdpi.com This includes exploring the use of safer solvents, milder reaction conditions, and catalytic methods to reduce the environmental impact. mdpi.com The development of mercury-free synthetic pathways for fluorinated compounds is a major goal in this area. nih.govuzh.ch Furthermore, research into the remediation of mercury pollution from industrial effluents using advanced materials like modified polyvinylidene fluoride membranes highlights the importance of addressing the environmental legacy of mercury compounds. mdpi.com
Q & A
Basic: What are the established methods for synthesizing and characterizing Mercury(II) fluoride (HgF₂) in laboratory settings?
Methodological Answer:
HgF₂ is typically synthesized via direct fluorination of mercury oxide (HgO) or mercury(II) chloride (HgCl₂) using hydrogen fluoride (HF) or fluorine gas (F₂). For example, reacting HgO with anhydrous HF under controlled temperature (50–100°C) yields HgF₂ . Characterization requires:
- X-ray diffraction (XRD) to confirm crystalline structure.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Elemental analysis (e.g., energy-dispersive X-ray spectroscopy) to verify Hg:F stoichiometry.
Ensure experimental details (e.g., reaction time, solvent purity) are rigorously documented to enable reproducibility .
Basic: How should this compound be handled to ensure stability during experiments?
Methodological Answer:
HgF₂ is hygroscopic and decomposes in water to form HF and mercury oxides. For stability:
- Store in anhydrous environments (e.g., desiccators with P₂O₅).
- Use inert gas lines (e.g., argon) during synthesis to prevent oxidation.
- Monitor decomposition via infrared spectroscopy (IR) to detect HF release .
Basic: What analytical techniques are most reliable for quantifying HgF₂ concentrations in solution?
Methodological Answer:
- Spectrophotometry : Use azo-dye derivatives (e.g., 4-nitro-2-sulfobenzeneazo-1,8-dihydroxynaphthalene-3,6-disulfonic acid) to form colored complexes with Hg²⁺. Linear ranges (0.1–6.0 µg/mL) and detection limits (0.019 µg/mL) can be achieved with surfactant-enhanced methods .
- Ion-selective electrodes (ISE) : Calibrate with standard Hg²⁺ solutions, accounting for fluoride interference via masking agents (e.g., EDTA) .
Basic: What are the key physical properties of HgF₂, and how are they determined experimentally?
Methodological Answer:
- Density : Pycnometry using inert solvents (e.g., kerosene) yields ~8.73 g/cm³ .
- Melting/Decomposition Points : Differential scanning calorimetry (DSC) shows sublimation at ~240°C and decomposition above 570°C .
- Solubility : Test in non-aqueous solvents (e.g., anhydrous ethanol) via gravimetric analysis after solvent evaporation .
Advanced: How can researchers resolve contradictions in reported thermal stability data for HgF₂?
Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 240°C vs. 570°C) arise from differences in:
- Atmosphere : Oxidative (air) vs. inert (N₂) conditions.
- Sample purity : Trace moisture accelerates decomposition.
Method : Conduct parallel TGA experiments under controlled atmospheres and validate purity via X-ray fluorescence (XRF) . Compare results with literature using standardized reporting protocols .
Advanced: How can detection limits for Hg²⁺ in complex matrices be optimized using spectrophotometry?
Methodological Answer:
- Surfactant selection : Sodium dodecyl sulfate (SDS) enhances sensitivity by stabilizing Hg²⁺-ligand complexes.
- Matrix matching : Prepare calibration curves in solutions mimicking sample ionic strength.
- Pre-concentration : Use solid-phase extraction (SPE) with thiol-functionalized resins to isolate Hg²⁺ .
Advanced: What strategies mitigate interference from coexisting metals in HgF₂ analysis?
Methodological Answer:
- Masking agents : Add potassium cyanide (KCN) to complex transition metals (e.g., Cu²⁺, Fe³⁺).
- Separation techniques : Employ ion-exchange chromatography to isolate Hg²⁺ before analysis.
- Validation : Spike recovery tests (85–115%) in synthetic mixtures (e.g., anti-fouling compositions) confirm method robustness .
Advanced: How should researchers critically appraise existing literature on HgF₂’s environmental or toxicological effects?
Methodological Answer:
- Quality assessment frameworks : Use tools like the Fluoride Science Quality Assessment Worksheet to evaluate study design, bias, and reproducibility .
- Data triangulation : Cross-reference peer-reviewed studies, technical reports (e.g., NRDC feasibility studies), and authoritative databases (e.g., NIST Chemistry WebBook) to address knowledge gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
